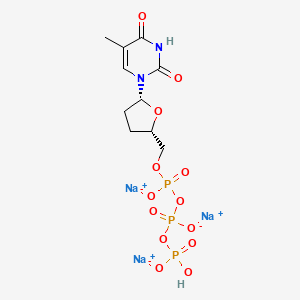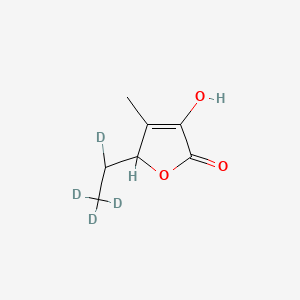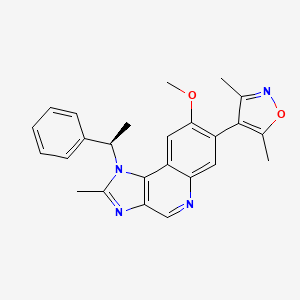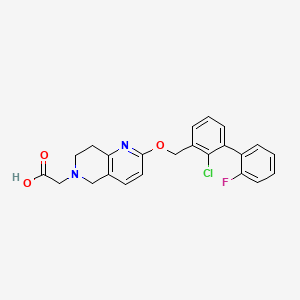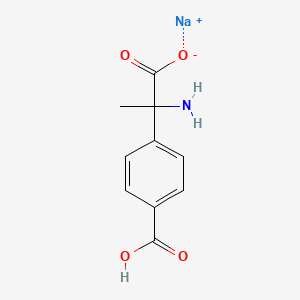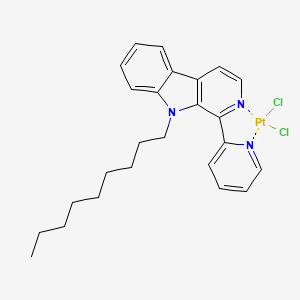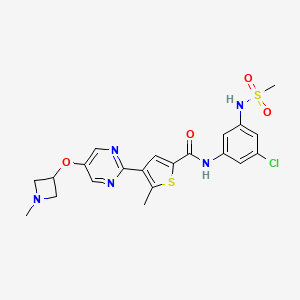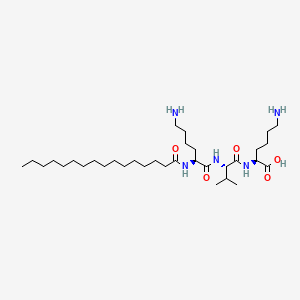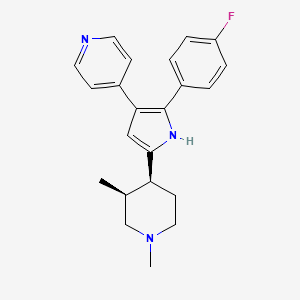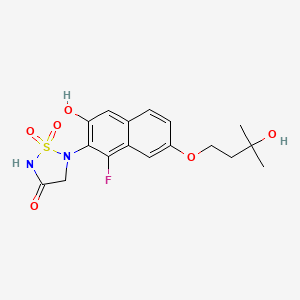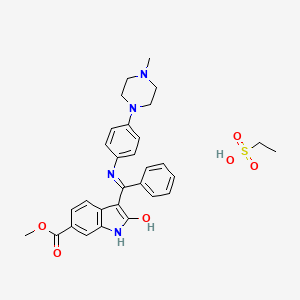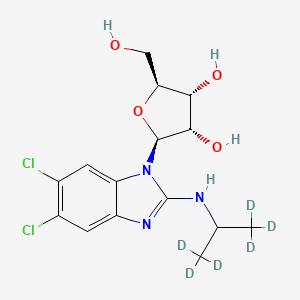
Maribavir-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Maribavir-d6 is a deuterated form of Maribavir, an antiviral medication primarily used to treat cytomegalovirus (CMV) infections. Maribavir is a benzimidazole riboside that inhibits the CMV enzyme pUL97 kinase, thereby preventing viral replication . The deuterated version, this compound, incorporates deuterium atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Maribavir-d6 involves the incorporation of deuterium atoms into the Maribavir molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The specific synthetic route may involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions .
Industrial Production Methods
Industrial production of this compound would likely follow similar principles as the laboratory synthesis but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and advanced purification methods may be employed to achieve these goals .
Analyse Des Réactions Chimiques
Types of Reactions
Maribavir-d6, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized metabolites.
Reduction: Reduction reactions may occur under specific conditions, altering the compound’s structure.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzimidazole ring or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated metabolites, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
Maribavir-d6 has several scientific research applications, including:
Chemistry: Used as a tool to study the effects of deuterium incorporation on the chemical stability and reactivity of benzimidazole derivatives.
Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of deuterated antiviral agents.
Medicine: Explored for its potential to treat CMV infections with improved efficacy and reduced side effects compared to non-deuterated Maribavir.
Industry: Utilized in the development of more stable and effective antiviral medications
Mécanisme D'action
Maribavir-d6 exerts its antiviral effects by competitively inhibiting the protein kinase activity of the CMV enzyme pUL97. This inhibition prevents the phosphorylation of proteins necessary for CMV DNA replication, viral encapsidation, and nuclear egress of viral capsids. By blocking these critical steps in the viral life cycle, this compound effectively halts CMV replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ganciclovir: Another antiviral used to treat CMV infections, but it targets the viral DNA polymerase.
Valganciclovir: A prodrug of ganciclovir with improved oral bioavailability.
Cidofovir: An antiviral that inhibits viral DNA polymerase.
Foscarnet: A pyrophosphate analog that inhibits viral DNA polymerase
Uniqueness of Maribavir-d6
This compound is unique due to its mechanism of action, targeting the CMV enzyme pUL97 rather than the viral DNA polymerase. This distinct target reduces the likelihood of cross-resistance with other CMV antivirals. Additionally, the incorporation of deuterium atoms in this compound enhances its metabolic stability and pharmacokinetic properties, potentially leading to improved efficacy and reduced side effects .
Propriétés
Formule moléculaire |
C15H19Cl2N3O4 |
|---|---|
Poids moléculaire |
382.3 g/mol |
Nom IUPAC |
(2S,3S,4R,5S)-2-[5,6-dichloro-2-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)benzimidazol-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C15H19Cl2N3O4/c1-6(2)18-15-19-9-3-7(16)8(17)4-10(9)20(15)14-13(23)12(22)11(5-21)24-14/h3-4,6,11-14,21-23H,5H2,1-2H3,(H,18,19)/t11-,12-,13-,14-/m0/s1/i1D3,2D3 |
Clé InChI |
KJFBVJALEQWJBS-SVBDEVFPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])NC1=NC2=CC(=C(C=C2N1[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)Cl)Cl |
SMILES canonique |
CC(C)NC1=NC2=CC(=C(C=C2N1C3C(C(C(O3)CO)O)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


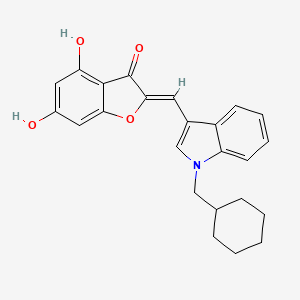
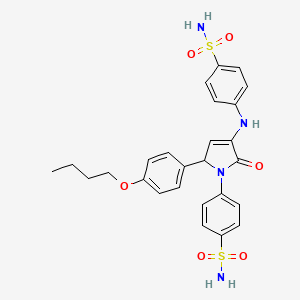
![6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid;azane](/img/structure/B12384541.png)
